Chicoric acid

Description

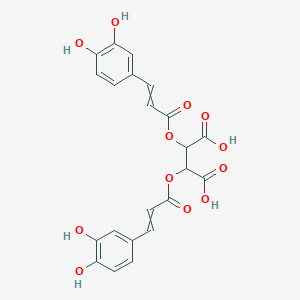

Structure

3D Structure

Properties

IUPAC Name |

2,3-bis[3-(3,4-dihydroxyphenyl)prop-2-enoyloxy]butanedioic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H18O12/c23-13-5-1-11(9-15(13)25)3-7-17(27)33-19(21(29)30)20(22(31)32)34-18(28)8-4-12-2-6-14(24)16(26)10-12/h1-10,19-20,23-26H,(H,29,30)(H,31,32) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDDGKXBLOXEEMN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C=CC(=O)OC(C(C(=O)O)OC(=O)C=CC2=CC(=C(C=C2)O)O)C(=O)O)O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H18O12 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90860918 |

Source

|

| Record name | 2,3-Bis{[3-(3,4-dihydroxyphenyl)prop-2-enoyl]oxy}butanedioic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90860918 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

474.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Pharmacokinetics and bioavailability of dietary chicoric acid

Executive Summary

Chicoric acid (CA), a dicaffeoyltartaric acid derivative predominantly found in Echinacea purpurea and Cichorium intybus (chicory), has emerged as a high-value bioactive candidate for metabolic regulation, antiviral intervention (HIV-1 integrase inhibition), and immunomodulation.[1] However, its clinical translation is currently throttled by a suboptimal pharmacokinetic (PK) profile characterized by poor oral bioavailability (~2%) , extensive first-pass metabolism, and high plasma protein binding (>98%).[1]

This technical guide synthesizes the current mechanistic understanding of CA’s absorption, distribution, metabolism, and excretion (ADME).[1] It provides actionable experimental protocols for bioanalysis and outlines proven strategies to overcome bioavailability barriers.[1]

Physicochemical Profile & Stability

Understanding the physicochemical limitations of CA is the first step in designing effective delivery systems.[1]

-

Chemical Structure: (2R,3R)-2,3-bis[[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]oxy]butanedioic acid.[1]

-

Molecular Weight: 474.37 g/mol .[1]

-

Solubility: High in ethanol/methanol; moderate in water; poor in non-polar solvents.[1]

-

pKa: Contains carboxylic acid groups (pKa ~3-4) and phenolic hydroxyls (pKa ~9-10).[1]

Stability Bottlenecks

CA exhibits pH-dependent stability that dictates its fate in the gastrointestinal (GI) tract:

-

Gastric Environment (pH 1.2–3.0): CA is relatively stable in acidic conditions.[1] Protonation of carboxylic groups reduces solubility but protects the ester bonds from hydrolysis.[1]

-

Intestinal Environment (pH 6.8–7.4): CA is highly unstable .[1] The alkaline shift promotes the ionization of phenolic groups, making the molecule susceptible to oxidation and ester hydrolysis.[1]

-

Enzymatic Degradation: CA is a substrate for esterases and polyphenol oxidases (PPO).[1] In plant extracts, PPO causes rapid degradation; in vivo, intestinal esterases cleave the caffeoyl moieties.[1]

ADME Profile: The Pharmacokinetic Core

The following data aggregates findings from rodent models (Sprague-Dawley rats, 50–100 mg/kg oral gavage) and human Caco-2 cell studies.

Absorption[1]

-

Bioavailability (F): Absolute oral bioavailability is approximately 2.0% .[1]

-

Tmax: Peak plasma concentration is reached slowly, typically 4.0 ± 0.5 hours post-administration, indicating absorption occurs primarily in the lower small intestine or colon.[1]

-

Transport Mechanism:

-

Passive Diffusion: Limited by the molecule's hydrophilicity and molecular weight.[1]

-

Transporters: Evidence suggests involvement of OATP2B1 (Organic Anion Transporting Polypeptide) for uptake.[1]

-

Efflux: CA is a substrate for P-glycoprotein (P-gp/MDR1) , which actively pumps absorbed CA back into the intestinal lumen, significantly limiting net absorption.[1]

-

Distribution[2][3]

-

Plasma Protein Binding (PPB): Extremely high (98.3% in rat plasma; 96.9% in human plasma).[1] This limits the free fraction available for tissue uptake.[1]

-

Tissue Accumulation: Distribution follows a perfusion-dependent pattern:

Metabolism

CA undergoes extensive "presystemic" metabolism in the gut lumen and "systemic" metabolism in the liver.[1]

-

Phase I (Hydrolysis): The primary metabolic route is the hydrolysis of the ester bonds, yielding Caftaric Acid (monocaffeoyltartaric acid) and Caffeic Acid .[1]

-

Phase II (Conjugation): Both the parent CA and its hydrolyzed metabolites undergo glucuronidation and sulfation.[1]

-

Microbiota: Colonic bacteria actively degrade CA.[1] Unlike some polyphenols that yield protocatechuic acid, CA is degraded into various minor phenolic metabolites, though the exact bacterial catabolites remain under characterization.[1]

Excretion

-

Clearance: Primarily non-renal.[1] Urinary excretion of unchanged CA is low (~15% of absorbed dose).[1] The majority is eliminated via biliary excretion (feces) or metabolized.[1]

Mechanistic Visualization

Diagram 1: Metabolic Fate of this compound

This diagram illustrates the hydrolysis and conjugation pathways that reduce the systemic exposure of the parent compound.[1]

Caption: Metabolic biotransformation pathways of this compound involving luminal hydrolysis and hepatic Phase II conjugation.[1]

Technical Protocol: LC-MS/MS Quantification

To support PK studies, a robust bioanalytical method is required.[1] The following protocol uses a high-strength silica (HSS) column to retain polar phenolic acids.

Instrumentation & Conditions

-

System: UHPLC coupled to Triple Quadrupole Mass Spectrometer (e.g., Agilent 6400 series or AB Sciex QTRAP).

-

Column: Waters ACQUITY UPLC HSS T3 (2.1 × 100 mm, 1.7 µm).[1] Reasoning: The T3 bonding is superior for retaining polar compounds like CA in high-aqueous mobile phases.

-

Column Temp: 40°C.

-

Mobile Phase:

-

Gradient:

-

0–1 min: 5% B.[1]

-

1–5 min: Linear ramp to 40% B.

-

5–7 min: Ramp to 95% B (Wash).

-

7.1 min: Re-equilibrate at 5% B.

-

Mass Spectrometry Parameters (ESI Negative)

Phenolic acids ionize best in negative mode due to the carboxylic and phenolic protons.[1]

| Parameter | Setting |

| Ionization Mode | ESI Negative (-) |

| Capillary Voltage | 3500 V |

| Gas Temp | 350°C |

| Drying Gas | 10 L/min |

| Nebulizer | 40 psi |

MRM Transitions:

| Compound | Precursor (m/z) | Product (m/z) | Role | Collision Energy (V) |

| This compound | 473.1 | 311.0 | Quantifier | 15 |

| 473.1 | 179.0 | Qualifier | 25 | |

| Ferulic Acid (IS) | 193.0 | 134.0 | Internal Std | 15 |

Note: The transition 473 -> 311 corresponds to the loss of one caffeoyl moiety (162 Da), a characteristic fragmentation for dicaffeoyl esters.[1]

Sample Preparation (Protein Precipitation)

-

Aliquot: Transfer 50 µL of rat plasma into a 1.5 mL centrifuge tube.

-

Spike: Add 10 µL of Internal Standard (Ferulic Acid, 500 ng/mL).

-

Precipitate: Add 150 µL of Methanol (acidified with 0.1% Formic Acid) to precipitate proteins and stabilize CA.

-

Vortex: Mix vigorously for 3 minutes.

-

Centrifuge: 12,000 rpm for 10 minutes at 4°C.

-

Injection: Transfer supernatant to vial; inject 2–5 µL.

Bioavailability Enhancement Strategies

Given the low bioavailability (F ≈ 2%), standard oral formulations are insufficient for therapeutic efficacy.[1]

| Strategy | Mechanism | Outcome |

| Chitosan Nanoparticles | Opens tight junctions (paracellular transport); Mucoadhesion increases residence time. | ~1.7 to 2.1-fold increase in AUC; Tmax shortened by ~3h.[1] |

| Phospholipid Complex (Phytosome) | Increases lipophilicity; facilitates lymphatic transport.[1] | Enhanced membrane permeability and liver targeting.[1] |

| Encapsulation (Liposomes) | Protects CA from intestinal pH degradation and esterase hydrolysis.[1] | Improved stability in simulated intestinal fluid (SIF).[1] |

Experimental Workflow Visualization

Diagram 2: Pharmacokinetic Study Design

A standardized workflow for determining CA pharmacokinetics in animal models.

Caption: Step-by-step workflow for in vivo pharmacokinetic assessment of this compound.

References

-

Pharmacokinetics, tissue distribution, and plasma protein binding study of this compound by HPLC-MS/MS. Source: Journal of Chromatography B (2016).[1][2][4] URL:[Link]

-

The intestinal absorption mechanism of this compound and its bioavailability improvement with chitosan. Source: Heliyon (2022).[1][5] URL:[Link]

-

In-vivo metabolite profiling of this compound in rat plasma, urine and feces after oral administration using liquid chromatography quadrupole time of flight mass spectrometry. Source: Journal of Chromatography B (2018).[1][4] URL:[Link]

-

This compound: Natural Occurrence, Chemical Synthesis, Biosynthesis, and Their Bioactive Effects. Source: Frontiers in Chemistry (2022).[1] URL:[Link]

-

Simulated Gastric and Intestinal Fluid Electrolyte Solutions as an Environment for the Adsorption of Apple Polyphenols onto β-Glucan. Source: Molecules (2022).[1][6][5] URL:[Link]

Sources

- 1. The intestinal absorption mechanism of this compound and its bioavailability improvement with chitosan - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pharmacokinetics, tissue distribution, and plasma protein binding study of this compound by HPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. agilent.com [agilent.com]

- 4. In-vivo metabolite profiling of this compound in rat plasma, urine and feces after oral administration using liquid chromatography quadrupole time of flight mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Frontiers | this compound: Natural Occurrence, Chemical Synthesis, Biosynthesis, and Their Bioactive Effects [frontiersin.org]

- 6. Simulated Gastric and Intestinal Fluid Electrolyte Solutions as an Environment for the Adsorption of Apple Polyphenols onto β-Glucan - PMC [pmc.ncbi.nlm.nih.gov]

Comparative chemical analysis of chicoric acid vs. caftaric acid

Executive Summary

This technical guide provides a rigorous comparative analysis of Chicoric Acid (dicaffeoyltartaric acid) and Caftaric Acid (monocaffeoyltartaric acid). While both are hydroxycinnamic acid derivatives sharing a tartaric acid core, their distinct chemical behaviors—specifically regarding enzymatic stability, oxidation kinetics, and ionization patterns—demand differentiated analytical protocols.

For drug development professionals, the critical distinction lies in sample preparation integrity . This compound is highly susceptible to rapid enzymatic hydrolysis by polyphenol oxidases (PPO) and esterases during extraction, a phenomenon often misidentified as low bioavailability. This guide outlines a self-validating LC-MS/MS workflow designed to preserve analyte stoichiometry and ensure accurate quantification.

Chemical Identity & Structural Mechanics

The fundamental difference between these analytes is the degree of esterification on the tartaric acid moiety. This structural variance dictates their polarity, pKa, and fragmentation pathways during mass spectrometry.

Table 1: Physicochemical Comparison

| Feature | Caftaric Acid | This compound |

| IUPAC Name | 2-O-Caffeoyl-L-tartaric acid | 2,3-Di-O-caffeoyl-L-tartaric acid |

| Formula | C₁₃H₁₂O₉ | C₂₂H₁₈O₁₂ |

| Molar Mass | 312.23 g/mol | 474.37 g/mol |

| Moiety Composition | 1 Caffeic Acid + 1 Tartaric Acid | 2 Caffeic Acids + 1 Tartaric Acid |

| pKa (approx) | 2.9 (carboxylic), 8.5 (phenolic) | 2.8 (carboxylic), 8.4 (phenolic) |

| Solubility | High (Water/MeOH) | Moderate (MeOH/EtOH), Low (Cold Water) |

| Primary Source | Vitis vinifera (Grapes), Echinacea | Echinacea purpurea, Cichorium intybus |

| Key Instability | Oxidative browning (quinone formation) | Enzymatic hydrolysis (esterase) + Oxidation |

Structural Logic & Biosynthesis

The relationship between these compounds is sequential. In biological systems (e.g., Echinacea), caftaric acid serves as the biosynthetic precursor to this compound. This pathway is critical for analysts to understand, as the degradation of this compound often reverts to caftaric acid, confounding quantification if not controlled.

Figure 1: Biosynthetic relationship and degradation logic.[1][2] Note that improper handling can cause this compound to revert to Caftaric Acid, leading to false positives for the precursor.

Stability & Degradation Profiles

Understanding stability is the prerequisite for accurate analysis.

This compound: The Hydrolysis Trap

This compound is chemically fragile. In aqueous solutions, particularly during plant extraction, it is a substrate for polyphenol oxidase (PPO) and specific esterases.

-

Mechanism: Cleavage of one ester bond releases caffeic acid and reverts the molecule to caftaric acid.

-

Consequence: Analytical results often show artificially high caftaric acid and low this compound levels.

-

Mitigation: Extraction solvents must inhibit enzyme activity immediately. Acidified ethanol (40-60%) or the addition of ascorbic acid (50 mM) is required.

Caftaric Acid: The Oxidation Trap

Caftaric acid is the primary substrate for oxidative browning in grape juice.

-

Mechanism: Oxidation of the ortho-diphenol group forms a quinone, which rapidly reacts with glutathione to form 2-S-glutathionyl caftaric acid (GRP) .

-

Consequence: Loss of the parent ion (m/z 311) and appearance of the GRP adduct (m/z 616).

-

Mitigation: Maintain low pH (<3.0) and exclude oxygen during processing.

Analytical Methodologies (LC-MS/MS)[6][7]

This protocol is designed as a self-validating system . It uses specific Multiple Reaction Monitoring (MRM) transitions that confirm not just the presence of the mass, but the specific ester linkages.

Sample Preparation Protocol

Goal: Maximize extraction efficiency while halting enzymatic hydrolysis.

-

Lyophilization: Freeze-dry plant material immediately after harvest to stop metabolic activity.

-

Solvent Preparation: Prepare Extraction Solvent A : 70% Ethanol / 29% Water / 1% Formic Acid (v/v/v) containing 10 mM Ascorbic Acid .

-

Why: Ethanol denatures enzymes; Formic acid stabilizes the phenolic moiety; Ascorbic acid prevents oxidation.

-

-

Extraction:

-

Weigh 100 mg lyophilized powder.

-

Add 10 mL Extraction Solvent A.

-

Sonication: 15 minutes at <25°C (Ice bath). Heat promotes hydrolysis.

-

Centrifugation: 10,000 x g for 10 min.

-

-

Filtration: 0.22 µm PTFE filter. Inject immediately.

LC-MS/MS Parameters

Instrument: Triple Quadrupole MS coupled with UHPLC. Column: C18 Reverse Phase (e.g., 2.1 x 100 mm, 1.7 µm). Mobile Phase:

-

A: 0.1% Formic Acid in Water.

-

B: Acetonitrile.[2]

Gradient:

-

0-1 min: 5% B (Isocratic hold for polarity).

-

1-10 min: 5% -> 40% B (Linear gradient).

-

10-12 min: 40% -> 95% B (Wash).

MS Source: ESI Negative Mode (Phenolic acids ionize best in negative mode).

Table 2: MRM Transitions for Quantification

| Analyte | Precursor Ion (m/z) | Quantifier Ion (m/z) | Qualifier Ion (m/z) | Mechanistic Origin of Fragment |

| Caftaric Acid | 311 [M-H]⁻ | 179 | 149 | 179 = Caffeic acid moiety; 149 = Tartaric acid fragment. |

| This compound | 473 [M-H]⁻ | 311 | 293 | 311 = Loss of one caffeoyl group (Caftaric ion); 293 = Loss of caffeoyl + H₂O. |

| IS (Chlorogenic) | 353 [M-H]⁻ | 191 | 179 | 191 = Quinic acid moiety. |

Experimental Workflow Visualization

The following diagram illustrates the critical decision points in the analytical workflow to ensure data integrity.

Figure 2: Analytical workflow emphasizing the enzyme inhibition step during extraction to prevent artifact formation.

Bio-Analytical Context for Drug Development

When developing botanical drugs or standardized extracts, the ratio of Chicoric to Caftaric acid is a key quality attribute.

-

Pharmacokinetics (PK): this compound shows relatively low oral bioavailability due to gastric hydrolysis. However, metabolites (caftaric acid and caffeic acid) are often the active circulating species.

-

Standardization: In Echinacea products, a high Caftaric/Chicoric ratio typically indicates poor post-harvest handling or degradation during storage.

-

Bioactivity: this compound is a potent integrase inhibitor (HIV research) and insulin sensitizer. Caftaric acid is primarily investigated for anti-inflammatory and antioxidant effects in the gut lumen.

References

-

Mølgaard, P., et al. (2003).[3][4] HPLC method validated for the simultaneous analysis of cichoric acid and alkamides in Echinacea purpurea plants and products. Journal of Agricultural and Food Chemistry. Link

-

Nüsslein, B., et al. (2000).[3][2] Enzymatic degradation of this compound in Echinacea purpurea preparations. Journal of Natural Products. Link

-

Koriem, K.M.M. (2020). Caftaric acid: an overview on its structure, daily consumption, bioavailability and pharmacological effects. Biointerface Research in Applied Chemistry. Link

-

Lee, J., & Scagel, C.F. (2013). This compound: chemistry, distribution, and production. Frontiers in Chemistry. Link

-

Singleton, V.L., et al. (1985). Caftaric Acid Disappearance and Conversion to Products of Enzymic Oxidation in Grape Must and Wine. American Journal of Enology and Viticulture. Link

Sources

- 1. This compound: chemistry, distribution, and production - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | this compound: chemistry, distribution, and production [frontiersin.org]

- 3. ars.usda.gov [ars.usda.gov]

- 4. HPLC method validated for the simultaneous analysis of cichoric acid and alkamides in Echinacea purpurea plants and products - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: Metabolic Profile and Metabolites of Chicoric Acid In Vivo

Executive Summary

Chicoric acid (L-chicoric acid; 2,3-dicaffeoyltartaric acid) is a dominant hydroxycinnamic acid found in Echinacea purpurea and Cichorium intybus (Chicory).[1][2] Despite its potent immunostimulatory, antiviral, and antioxidant bioactivities, its clinical translation is hindered by poor oral bioavailability (~2.0% in rats) and rapid degradation.

This technical guide provides a rigorous analysis of the in vivo metabolic fate of this compound. It details the transition from the parent compound through Phase I (hydrolysis/oxidation) and Phase II (conjugation) biotransformations, mediated largely by hepatic enzymes and gut microbiota. We present validated analytical protocols for metabolite identification using UPLC-Q-TOF-MS and map the specific pharmacokinetic hurdles—specifically P-glycoprotein (P-gp) efflux and instability—that researchers must overcome in drug formulation.

Chemical Identity and Stability Profile

This compound is a tartaric acid esterified with two caffeic acid moieties. Its stability is a critical variable in both analysis and in vivo efficacy.

Structural Instability

In biological matrices and aqueous solutions, L-chicoric acid undergoes epimerization to form meso-chicoric acid . This reaction is pH- and temperature-dependent.

-

Implication for Analysis: Analytical methods must resolve the L- and meso- isomers to avoid quantification errors.

-

Implication for Storage: Samples must be acidified (e.g., 0.1% formic acid) and stored at -80°C immediately after extraction to prevent ex vivo degradation.

| Property | Specification |

| IUPAC Name | (2R,3R)-2,3-bis[[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]oxy]butanedioic acid |

| Molecular Formula | C₂₂H₁₈O₁₂ |

| Molecular Weight | 474.37 Da |

| Key Instability | Hydrolysis to Caffeic Acid; Isomerization to meso-chicoric acid |

In Vivo Pharmacokinetics (ADME)

The pharmacokinetic profile of this compound is characterized by rapid elimination and low systemic exposure, suggesting that its systemic effects may be driven partly by its active metabolites (e.g., caffeic acid).

Absorption and Distribution

-

Bioavailability (F): Absolute oral bioavailability is approximately 2.0% in rats.[3]

-

Tmax: Peak plasma concentration is reached at ~4.0 hours post-administration (delayed absorption).

-

Transporters: this compound is a substrate for P-glycoprotein (P-gp) (efflux) and OATP2B1 (uptake).[3] The high efflux ratio (>1.5) in Caco-2 models confirms P-gp limits intestinal absorption.

-

Tissue Distribution: Liver > Lung > Kidney > Heart > Spleen > Brain.[1][4] The high liver concentration correlates with extensive hepatic metabolism.

Elimination

-

Excretion:

-

Urine: ~15.3% excreted as unchanged parent drug.[3]

-

Feces: Major route for unabsorbed drug and biliary excretion.

-

Metabolic Pathways and Metabolite Identification

Metabolism occurs via two distinct vectors: Hepatic Biotransformation (Phase I/II) and Gut Microbiota-Mediated Hydrolysis .

The "19 Metabolites" Profile

Using UPLC-Q-TOF-MS, up to 19 metabolites have been identified in rat plasma, urine, and feces.[5] The metabolic cascade follows a logical disassembly of the parent structure.

Phase I: Hydrolysis and Reduction

The ester bonds of this compound are cleaved (hydrolysis), releasing Caftaric acid (monocaffeoyltartaric acid) and Caffeic acid . Caffeic acid is the central hub for further metabolism.

Phase II: Conjugation

The free hydroxyl groups on the catechol ring undergo extensive conjugation:

-

Methylation (COMT): Caffeic acid

Ferulic acid or Isoferulic acid . -

Glucuronidation (UGTs): Formation of Caffeic acid-O-glucuronide.

-

Sulfation (SULTs): Formation of Caffeic acid-O-sulfate.

Gut Microbiota Role

The colonic microflora possess esterase activity that rapidly hydrolyzes this compound into caffeic acid. Unlike flavonoids (e.g., quercetin), this compound metabolism does not appear to generate significant amounts of protocatechuic acid in humans.[6]

Metabolic Pathway Diagram

The following diagram illustrates the degradation of this compound into its primary bioactive metabolites.

Caption: In vivo metabolic pathway of this compound showing hydrolysis to caffeic acid and subsequent Phase II conjugation.

Analytical Protocol: UPLC-Q-TOF-MS

To accurately profile these metabolites, a high-resolution mass spectrometry workflow is required. The following protocol is validated for rat plasma and tissues.

Sample Preparation (Protein Precipitation)

Objective: Maximize recovery of phenolic acids while removing plasma proteins.

-

Collection: Collect blood into heparinized tubes. Centrifuge at 8,000 rpm for 3 min to obtain plasma.

-

Aliquot: Transfer 100 µL of plasma to a clean tube.

-

Internal Standard (IS): Add 20 µL of Chlorogenic Acid or Ferulic Acid (10 µg/mL).

-

Acidification: Add 50 µL of 1 M HCl. Rationale: Acidification suppresses ionization of the carboxylic acid groups, improving extraction efficiency into organic solvents.

-

Extraction: Add 1 mL of Ethyl Acetate (or Methanol/Acetonitrile 1:1 v/v).

-

Agitation: Vortex for 2 minutes; Sonicate for 5 minutes.

-

Separation: Centrifuge at 10,000 rpm for 3 minutes.

-

Concentration: Transfer supernatant to a fresh tube and evaporate to dryness under nitrogen gas at 35°C.

-

Reconstitution: Dissolve residue in 100 µL of Methanol/0.1% Formic Acid (1:1). Centrifuge again before injection.

Instrumental Conditions

System: Waters Acquity UPLC coupled with Q-TOF-MS.

| Parameter | Setting |

| Column | HSS T3 C18 Column (2.1 × 100 mm, 1.7 µm) |

| Column Temp | 40°C |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Flow Rate | 0.3 - 0.4 mL/min |

| Gradient | 0-2 min: 5% B; 2-10 min: 5-95% B; 10-12 min: 95% B. |

| Ionization | Electrospray Ionization (ESI) Negative Mode |

| Mass Range | m/z 100 – 1000 |

Analytical Workflow Diagram

Caption: Step-by-step analytical workflow for the extraction and identification of this compound metabolites.

Implications for Drug Development

Researchers aiming to utilize this compound as a therapeutic agent must address the "Bioavailability Paradox"—high in vitro activity but low systemic presence.

-

Active Metabolite Hypothesis: The efficacy of this compound in vivo may be mediated by Caffeic Acid and Ferulic Acid . These metabolites have longer half-lives and established antioxidant/anti-inflammatory properties.

-

Formulation Strategies:

-

Chitosan Nanoparticles: Studies indicate that encapsulating this compound with chitosan can increase bioavailability by 1.74-fold by opening tight junctions (paracellular transport) and protecting against gastric degradation.

-

Lipid-Based Delivery: To bypass P-gp efflux.

-

-

Biomarker Selection: When monitoring this compound intake or efficacy, Caftaric acid and Caffeic acid-O-glucuronide are more reliable plasma biomarkers than the parent compound due to their higher relative abundance in circulation.

References

-

Wang, Y. et al. (2018). In-vivo metabolite profiling of this compound in rat plasma, urine and feces after oral administration using liquid chromatography quadrupole time of flight mass spectrometry. Journal of Chromatography B. Link

-

Liu, Q. et al. (2016).[1][2] Pharmacokinetics, tissue distribution, and plasma protein binding study of this compound by HPLC-MS/MS. Journal of Chromatography B. Link

-

Ding, Y. et al. (2022).[3] The intestinal absorption mechanism of this compound and its bioavailability improvement with chitosan. Journal of Ethnopharmacology. Link

-

Peng, Y. et al. (2019).[2] this compound: Natural Occurrence, Chemical Synthesis, Biosynthesis, and Their Bioactive Effects. Frontiers in Chemistry. Link

-

Gonthier, M.P. et al. (2006).[6] Microbial metabolism of caffeic acid and its esters chlorogenic and caftaric acids. Gut Microbes.[2][3][7] Link

Sources

- 1. Pharmacokinetics, tissue distribution, and plasma protein binding study of this compound by HPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Frontiers | this compound: Natural Occurrence, Chemical Synthesis, Biosynthesis, and Their Bioactive Effects [frontiersin.org]

- 3. The intestinal absorption mechanism of this compound and its bioavailability improvement with chitosan - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. In-vivo metabolite profiling of this compound in rat plasma, urine and feces after oral administration using liquid chromatography quadrupole time of flight mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Protocatechuic acid from chicory is bioavailable and undergoes partial glucuronidation and sulfation in healthy humans - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

An In-Depth Technical Guide to the Toxicology and Safety Assessment of High-Dose Chicoric Acid

Foreword: Navigating the Nuances of a Promising Phytochemical

Chicoric acid, a dicaffeoyltartaric acid found in a variety of plants including Echinacea purpurea and chicory (Cichorium intybus), has garnered significant interest for its diverse bioactive properties.[1][2][3] It is widely utilized in nutritional supplements and health foods, lauded for its antioxidant, anti-inflammatory, and potential metabolic benefits.[1][4] However, as the applications of this compound expand, particularly in high-dose formulations, a rigorous and comprehensive toxicological evaluation becomes paramount for ensuring consumer safety and facilitating regulatory acceptance.

This technical guide provides a framework for the toxicological and safety assessment of high-dose this compound, designed for researchers, scientists, and drug development professionals. It synthesizes current knowledge, identifies existing data gaps, and presents detailed, field-proven experimental protocols grounded in internationally recognized guidelines. The narrative emphasizes the causal reasoning behind experimental choices, ensuring a self-validating system of inquiry.

While extensive toxicological data on extracts containing this compound are available, it is crucial to note the current scarcity of public-domain studies on high-dose, purified this compound for certain endpoints. This guide will therefore present the available data while also providing the necessary detailed protocols for a comprehensive safety assessment of the purified compound, in line with best practices and regulatory expectations.

Physicochemical Properties and Pharmacokinetics: The Foundation of Safety Assessment

A thorough understanding of a compound's physicochemical properties and its absorption, distribution, metabolism, and excretion (ADME) profile is fundamental to designing and interpreting toxicology studies.

1.1. Physicochemical Characteristics

This compound (C₂₂H₁₈O₁₂) is a water-soluble phenolic acid. It exists as different stereoisomers, with the L-isomer being the most common naturally occurring form.[3] Its solubility and stability are critical considerations for formulation and dose administration in toxicological studies.[1]

Table 1: Physicochemical Properties of this compound

| Property | Value/Description | Source |

| Molecular Formula | C₂₂H₁₈O₁₂ | [1] |

| Molecular Weight | 474.37 g/mol | |

| Solubility | Soluble in ethanol, methanol, acetone, and hot water; slightly soluble in ethyl acetate. | |

| Natural Forms | L-chicoric acid, D-chicoric acid, meso-chicoric acid. | [1] |

1.2. Absorption, Distribution, Metabolism, and Excretion (ADME)

Understanding the ADME profile of this compound is crucial for contextualizing its potential toxicity. Studies in rats have demonstrated that this compound has low oral bioavailability, estimated to be around 1.5-2.0%.[5]

-

Absorption: In vitro studies using Caco-2 cell monolayers suggest that the intestinal absorption of this compound is poor.[6] The transport appears to involve both paracellular and carrier-mediated pathways, with P-glycoprotein and OATP2B1 transporters potentially playing a role.[5][6]

-

Distribution: Following oral administration in rats, this compound distributes to various tissues, with the highest concentrations found in the liver, lung, and kidney.[7] It exhibits high plasma protein binding.[7]

-

Metabolism: In vitro studies with rat liver microsomes indicate that this compound is metabolized to caffeic acid and caftaric acid.[8]

-

Excretion: A significant portion of absorbed this compound is excreted in the urine.[5]

The low oral bioavailability suggests that systemic exposure to high oral doses of this compound may be limited. However, the potential for effects in the gastrointestinal tract and the toxicity of its metabolites must be considered in a comprehensive safety assessment.

ADME pathway of orally administered this compound.

Preclinical Safety Assessment: A Multi-faceted Approach

A robust preclinical safety assessment for high-dose this compound should follow a tiered approach, incorporating acute, sub-chronic, and chronic toxicity studies, as well as evaluations of genotoxicity and reproductive and developmental toxicity. The following sections detail the rationale and methodologies for these critical studies, based on OECD guidelines.

2.1. Acute Oral Toxicity

Rationale: An acute oral toxicity study provides information on the potential adverse effects of a single high dose of a substance. It is a crucial first step in the toxicological evaluation and helps in classifying the substance for hazard and in dose selection for subsequent studies.

Data on this compound: To date, a definitive oral LD50 value for purified this compound has not been identified in publicly available literature.

Experimental Protocol: Acute Oral Toxicity - Acute Toxic Class Method (OECD Guideline 423)

This method is a stepwise procedure using a limited number of animals to classify a substance into a toxicity category.

-

Test System: Young adult, healthy, non-pregnant female rats (e.g., Sprague-Dawley or Wistar strain) are typically used.

-

Dose Levels: The study starts with a dose from one of four fixed levels: 5, 50, 300, or 2000 mg/kg body weight. The starting dose is selected based on any existing information on the substance's toxicity.

-

Procedure:

-

A group of three female rats is dosed with the starting dose.

-

Animals are observed for mortality, clinical signs of toxicity, and body weight changes for at least 14 days.

-

The outcome of the first group determines the next step:

-

If 2-3 animals die, the test is repeated with a lower dose.

-

If 0-1 animal dies, the test is repeated with a higher dose.

-

-

This stepwise procedure continues until a stopping criterion is met, which allows for classification of the substance.

-

-

Limit Test: A limit test at 2000 mg/kg is often sufficient for substances with low acute toxicity. If no mortality or compound-related morbidity is observed, no further testing is required.

-

Observations: Include detailed clinical observations, body weight, and gross necropsy of all animals at the end of the study.

Workflow for OECD 423 Acute Toxic Class Method.

2.2. Repeated Dose Toxicity (Sub-chronic)

Rationale: Sub-chronic toxicity studies evaluate the potential adverse effects of repeated exposure to a substance over a period of 28 or 90 days. These studies provide information on target organs, dose-response relationships, and help to establish a No-Observed-Adverse-Effect-Level (NOAEL).

Data on Chicory and Echinacea Extracts:

-

A 28-day study on a chicory root extract administered orally to rats at doses of 70, 350, and 1000 mg/kg/day showed no treatment-related toxic effects. The NOAEL was determined to be 1000 mg/kg/day.

-

A 13-week study in rats with a standardized Echinacea purpurea extract at doses of 500, 1000, and 2000 mg/kg/day revealed no abnormal clinical signs.

Experimental Protocol: 90-Day Oral Toxicity Study in Rodents (OECD Guideline 408)

-

Test System: Young, healthy rats (e.g., Sprague-Dawley or Wistar strain) of both sexes.

-

Dose Groups: At least three dose levels and a concurrent control group. The highest dose should induce some evidence of toxicity but not mortality or severe suffering. The lowest dose should not induce any evidence of toxicity.

-

Administration: The test substance is administered orally (e.g., by gavage or in the diet/drinking water) daily for 90 days.

-

Observations:

-

In-life: Detailed clinical observations, body weight, food/water consumption, ophthalmoscopy, and functional observational battery.

-

Clinical Pathology: Hematology, clinical biochemistry, and urinalysis at the end of the study.

-

Terminal Procedures: Gross necropsy, organ weights, and histopathological examination of a comprehensive list of tissues from all animals in the control and high-dose groups, and any tissues with gross lesions in other groups.

-

Table 2: Summary of Key Endpoints in a 90-Day Repeated Dose Toxicity Study

| Parameter Category | Key Endpoints |

| In-life Observations | Clinical signs, mortality, body weight, food/water consumption, ophthalmoscopy, functional observations (e.g., sensory reactivity, grip strength, motor activity). |

| Clinical Pathology | Hematology (e.g., red and white blood cell counts, hemoglobin), Clinical Biochemistry (e.g., liver and kidney function tests), Urinalysis (e.g., volume, specific gravity, protein, glucose). |

| Terminal Observations | Gross necropsy, organ weights (e.g., liver, kidneys, brain, spleen, heart, gonads), histopathology of major organs and tissues. |

2.3. Genotoxicity

Rationale: Genotoxicity assays are designed to detect substances that can induce genetic damage, such as gene mutations and chromosomal aberrations. A standard battery of tests is required to assess the genotoxic potential of a substance.

Data on Chicory and Echinacea Extracts:

-

A chicory root extract was found to have no mutagenic activity in the Ames test.

-

A standardized Echinacea purpurea extract tested negative in a battery of genotoxicity tests, including the bacterial reverse mutation (Ames) test, an in vitro chromosomal aberration test, and an in vivo micronucleus test.

Experimental Protocols: Standard Genotoxicity Battery

A standard battery of genotoxicity tests includes an assessment of gene mutation in bacteria, and an in vitro and in vivo test for chromosomal damage.

2.3.1. Bacterial Reverse Mutation Test (Ames Test; OECD Guideline 471)

-

Principle: This test uses several strains of Salmonella typhimurium and Escherichia coli with pre-existing mutations that render them unable to synthesize an essential amino acid (histidine or tryptophan, respectively). The test evaluates the ability of the substance to cause a reverse mutation, allowing the bacteria to grow in the absence of the amino acid.

-

Procedure:

-

The bacterial strains are exposed to the test substance at various concentrations, both with and without an exogenous metabolic activation system (S9 mix from rat liver).

-

The number of revertant colonies is counted and compared to the number of spontaneous revertants in the negative control.

-

A substance is considered mutagenic if it causes a dose-related increase in the number of revertant colonies.

-

2.3.2. In Vitro Mammalian Chromosomal Aberration Test (OECD Guideline 473)

-

Principle: This assay identifies agents that cause structural chromosomal aberrations in cultured mammalian cells.

-

Procedure:

-

Cultured mammalian cells (e.g., Chinese Hamster Ovary (CHO) cells, human peripheral blood lymphocytes) are exposed to the test substance at several concentrations, with and without S9 mix.

-

Cells are harvested at appropriate times after treatment, and metaphase chromosomes are prepared and analyzed for structural aberrations (e.g., breaks, gaps, exchanges).

-

A significant, dose-related increase in the percentage of cells with chromosomal aberrations indicates a positive result.

-

2.3.3. In Vivo Mammalian Erythrocyte Micronucleus Test (OECD Guideline 474)

-

Principle: This test detects damage to chromosomes or the mitotic apparatus in erythroblasts by analyzing for the presence of micronuclei in newly formed erythrocytes.

-

Procedure:

-

Rodents (usually mice or rats) are exposed to the test substance at three dose levels, typically by the intended route of human exposure.

-

Bone marrow or peripheral blood is collected at appropriate time points after treatment.

-

The frequency of micronucleated polychromatic (immature) erythrocytes is determined and compared to that in the negative control group.

-

A statistically significant, dose-related increase in the frequency of micronucleated cells indicates a positive result.

-

Standard battery of genotoxicity tests.

2.4. Reproductive and Developmental Toxicity

Rationale: These studies are essential to evaluate the potential of a substance to interfere with reproduction and normal development.

Data on this compound: There is a lack of dedicated reproductive and developmental toxicity studies on purified this compound. One study in mice suggested that this compound at a dose of 100 mg/kg could have a protective effect against reproductive damage induced by a fungicide, but this does not substitute for a standard toxicity study.

Experimental Protocol: Reproduction/Developmental Toxicity Screening Test (OECD Guideline 421)

This screening test provides preliminary information on potential effects on male and female reproductive performance and offspring development.

-

Test System: Rats of both sexes.

-

Dosing: The test substance is administered to males for a minimum of four weeks (including two weeks prior to mating) and to females throughout the study (approximately 63 days).

-

Mating: Animals are mated one-to-one.

-

Endpoints:

-

Parental: Clinical observations, body weight, food consumption, estrous cycles, mating performance, fertility, and gestation length. Gross necropsy and histopathology of reproductive organs.

-

Offspring: Litter size, viability, sex ratio, body weight, and clinical signs. Anogenital distance and nipple retention in pups can be assessed as indicators of endocrine disruption.

-

For a more comprehensive assessment, a Two-Generation Reproduction Toxicity Study (OECD Guideline 416) or a Prenatal Developmental Toxicity Study (OECD Guideline 414) would be required if concerns arise from the screening study or if high exposure is anticipated.

Risk Assessment and Regulatory Considerations

3.1. Determination of a Health-Based Guidance Value

The data from the comprehensive toxicology studies, particularly the NOAEL from the 90-day sub-chronic study, are used to establish a health-based guidance value, such as an Acceptable Daily Intake (ADI). This involves applying uncertainty factors to the NOAEL to account for interspecies and intraspecies differences.

3.2. Regulatory Status

This compound is widely available in dietary supplements. In the United States, substances added to food are subject to premarket review by the FDA unless they are Generally Recognized As Safe (GRAS). The GRAS status can be established through scientific procedures or through experience based on common use in food before 1958. To date, there is no public record of a GRAS notification for purified this compound submitted to the FDA. The safety of this compound in food supplements falls under the regulatory frameworks for such products in different jurisdictions.

Conclusion and Future Directions

This compound is a promising phytochemical with a range of potential health benefits. The available toxicological data on extracts containing this compound suggest a low order of toxicity and no genotoxic potential. However, to support the safe use of high-dose purified this compound in food and supplement applications, further specific toxicological studies are warranted.

A comprehensive safety assessment should be conducted following internationally recognized guidelines, including acute, sub-chronic, and chronic toxicity studies, a full battery of genotoxicity tests, and reproductive and developmental toxicity screening. The detailed protocols provided in this guide offer a robust framework for generating the necessary data to fully characterize the safety profile of high-dose this compound and to support its continued and expanded use for the benefit of public health. Further research into the ADME profile in humans would also be invaluable for refining the risk assessment.

References

-

This compound: Natural Occurrence, Chemical Synthesis, Biosynthesis, and Their Bioactive Effects - Frontiers. (2022-06-22). Available at: [Link]

-

The intestinal absorption mechanism of this compound and its bioavailability improvement with chitosan - NIH. (2022-07-14). Available at: [Link]

-

This compound: Natural Occurrence, Chemical Synthesis, Biosynthesis, and Their Bioactive Effects - PMC. (2022-06-23). Available at: [Link]

-

This compound: chemistry, distribution, and production - PMC - NIH. (2013-12-31). Available at: [Link]

-

Re-evaluation - Food Safety - European Commission. (n.d.). Available at: [Link]

-

This compound: chemistry, distribution, and production - ResearchGate. (2025-08-06). Available at: [Link]

-

Call for data for the Scientific Opinion on the evaluation of the safety in use of plant preparations containing hydroxycitric acid | EFSA. (2023-07-05). Available at: [Link]

-

Human Pancreatic β Cell Regenerative Therapy: Exploring the Role of this compound as a Phytochemical Candidate - The Journal of Phytopharmacology. (2024-04-13). Available at: [Link]

-

The Bioactive Effects of this compound As a Functional Food Ingredient - ResearchGate. (2019-03-15). Available at: [Link]

-

Cichoric Acid May Play a Role in Protecting Hair Cells from Ototoxic Drugs - MDPI. (2022-06-16). Available at: [Link]

-

Metabolism of this compound by Rat Liver Microsomes and Bioactivity Comparisons of this compound and Its Metabolites | Request PDF - ResearchGate. (2025-08-08). Available at: [Link]

-

In ovo protective effects of chicoric and rosmarinic acids against Thiacloprid-induced cytotoxicity, oxidative stress, and growth retardation on newly hatched chicks - PubMed. (n.d.). Available at: [Link]

-

GRAS Substances (SCOGS) Database - FDA. (2022-03-03). Available at: [Link]

-

(PDF) this compound: Natural Occurrence, Chemical Synthesis, Biosynthesis, and Their Bioactive Effects - ResearchGate. (2022-06-23). Available at: [Link]

-

OECD Test Guideline 414. (2001-01-22). Available at: [Link]

-

GRAS Notice GRN 830 Agency Response Letter – Chicory flour - FDA. (2019-05-22). Available at: [Link]

-

In Silico, In Vitro, and In Vivo Evaluation of the Developmental Toxicity, Estrogenic Activity, and Mutagenicity of Four Natural Phenolic Flavonoids at Low Exposure Levels - ACS Publications. (2022-02-01). Available at: [Link]

-

Safety assessment of the active substances citric acid and sodium hydrogen carbonate for use in active food contact materials - ResearchGate. (n.d.). Available at: [Link]

-

GRAS Notices - FDA. (n.d.). Available at: [Link]

-

Monograph No. 31 Guidance on Evaluation of Reproductive Toxicity Data - ECETOC. (n.d.). Available at: [Link]

-

GRAS Notice Inventory - FDA. (2018-09-26). Available at: [Link]

-

In vitro cytotoxicity and genotoxicity of some chemicals from the... - ResearchGate. (n.d.). Available at: [Link]

-

Scientific Opinion on the safety evaluation of the active substances citric acid (E330) and sodium hydrogen carbonate (E500ii), used as carbon dioxide generators, together with liquid absorbers cellulose and polyacrylic acid sodium salt crosslinked, in active food contact materials - PMC - NIH. (2013-04-09). Available at: [Link]

-

Acute Toxicity - The Joint Research Centre: EU Science Hub - European Union. (n.d.). Available at: [Link]

-

Substances Generally Recognized as Safe - Federal Register. (2016-08-17). Available at: [Link]

-

In Vivo Micronucleus Test - Inotiv. (n.d.). Available at: [Link]

-

-

The Lowest Observed Adverse Effect Level (LOAEL) is the - Welcome to ToxTutor - Toxicology MSDT. (n.d.). Available at: [Link]

-

-

Application of OECD Guideline 423 in assessing the acute oral toxicity of moniliformin. (2025-08-07). Available at: [Link]

-

Pharmacokinetics, tissue distribution, and plasma protein binding study of this compound by HPLC-MS/MS - PubMed. (2016-09-15). Available at: [Link]

-

This compound: Natural Occurrence, Chemical Synthesis, Biosynthesis, and Their Bioactive Effects - Frontiers. (2022-06-23). Available at: [Link]

Sources

- 1. Reproductive toxicity – two-generation study | Pesticide Registration Toolkit | Food and Agriculture Organization of the United Nations [fao.org]

- 2. oecd.org [oecd.org]

- 3. catalog.labcorp.com [catalog.labcorp.com]

- 4. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]

- 5. Evaluation of the OECD 421 reproductive toxicity screening test protocol using butyl benzyl phthalate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The intestinal absorption mechanism of this compound and its bioavailability improvement with chitosan - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Pharmacokinetics, tissue distribution, and plasma protein binding study of this compound by HPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

Solubility Characteristics of Chicoric Acid: A Technical Guide for Extraction and Formulation

Topic: Solubility Characteristics of Chicoric Acid in Organic Solvents Content Type: In-Depth Technical Guide Audience: Researchers, Formulation Scientists, and Process Engineers

Executive Summary: The Solubility Paradox

This compound (Cichoric acid; 2,3-dicaffeoyltartaric acid) presents a unique challenge in natural product chemistry. While structurally a derivative of caffeic and tartaric acids, its solubility profile is not merely a sum of its parts. It exhibits a "solubility paradox": it is highly soluble in aprotic polar solvents like DMSO and DMF, yet for pharmaceutical and nutraceutical applications, these solvents are often non-viable due to toxicity.

This guide moves beyond basic solubility tables to explore the thermodynamic sweet spots—specifically the hydro-alcoholic mixtures (e.g., 60% Ethanol) that maximize yield while maintaining chemical stability. We also provide a self-validating protocol for determining thermodynamic parameters (Apelblat coefficients) where literature data is sparse.

Physicochemical Profile & Solubility Predictors

To predict solubility behavior in novel solvent systems, one must first understand the molecular drivers. This compound is a dicarboxylic acid with four phenolic hydroxyl groups, making it amphiphilic but leaning towards hydrophilicity in ionized states.

Table 1: Core Physicochemical Properties

| Property | Value | Implication for Solubility |

| Molecular Formula | C₂₂H₁₈O₁₂ | High oxygen content suggests strong hydrogen bonding potential. |

| Molecular Weight | 474.37 g/mol | Moderate size; diffusion rates will be temperature-dependent. |

| pKa (Strongest Acidic) | ~2.72 | Critical: In neutral water (pH 7), it ionizes, increasing solubility but decreasing stability. In acidic media (pH < 3), it remains non-ionized, improving extraction into organic solvents like Ethyl Acetate. |

| LogP | 3.02 – 3.48 | Indicates moderate lipophilicity. It will partition poorly into pure water but well into octanol or mid-polarity solvents. |

| H-Bond Donors | 6 | Requires protic solvents (alcohols) or highly polar aprotic solvents to disrupt crystal lattice energy. |

Solubility Data Analysis

The following data aggregates experimental findings and "like-dissolves-like" predictions. Note the distinct "Goldilocks Zone" in hydro-alcoholic mixtures.

Table 2: Solubility Profile in Key Solvent Classes

| Solvent Class | Specific Solvent | Solubility Rating | Approx. Solubility (25°C) | Technical Insight |

| Aprotic Polar | DMSO | Excellent | ~347 mg/mL | Best for preparing stock solutions for bioassays. |

| DMF | Excellent | ~30 mg/mL | Good alternative to DMSO but harder to remove. | |

| Protic Polar | Methanol | Good | High (Qualitative) | Excellent solvation but toxic; limited to analytical extraction. |

| Ethanol (Pure) | Moderate | Moderate | Pure ethanol is less effective than mixtures due to the compound's polar "tartaric" core. | |

| Hydro-Alcoholic | 60% Ethanol | Optimal | High | The Industry Standard. Balances solvation of the lipophilic caffeoyl arms and the hydrophilic tartaric core. |

| 60% Glycerol | High | Comparable to EtOH | A non-toxic alternative for direct-to-consumer liquid formulations. | |

| Aprotic Non-Polar | Ethyl Acetate | Low (pH dependent) | Low (at neutral pH) | Process Tip: Acidify aqueous phase to pH < 3 to suppress ionization, boosting extraction efficiency into EtOAc to >95%. |

| Aqueous | Water | Poor | ~0.04 - 5 mg/mL | Solubility is pH-dependent. High degradation rate in pure water. |

| Non-Polar | Hexane/Benzene | Insoluble | Negligible | Useful only for defatting plant material before extracting this compound. |

Thermodynamic Characterization: A Self-Validating Protocol

Why this matters: Specific thermodynamic parameters (Enthalpy of dissolution, Apelblat coefficients) for this compound are often missing in literature for specific binary solvent mixtures. As a scientist, you must generate this data yourself to optimize industrial crystallization.

The Protocol: This workflow utilizes the Shake-Flask Method coupled with HPLC quantification .[1] It is designed to be self-validating by including a mass balance check.

Experimental Workflow Diagram

Caption: Figure 1. Thermodynamic solubility determination workflow. The loop between Equilibration and Temp Control ensures equilibrium is reached before sampling.

Step-by-Step Methodology

-

Preparation: Add excess this compound solid to the solvent system in a sealed glass vial.

-

Equilibration: Agitate at fixed temperatures (e.g., 298.15, 303.15, 308.15 K) for 24–72 hours. Validation Check: Measure concentration at 24h and 48h. If deviation is <2%, equilibrium is reached.

-

Sampling: Filter supernatant through a 0.45 µm PTFE filter (pre-heated to the same temperature to prevent precipitation).

-

Quantification: Analyze via HPLC (C18 column, Acetonitrile/Water + 0.1% Formic Acid gradient).

-

Modeling: Fit data to the Modified Apelblat Equation :

Where

Applications in Extraction & Purification

The "60% Rule" for Extraction

Research confirms that 60% Ethanol/Water is superior to pure ethanol or pure water.

-

Mechanism: The water fraction swells the plant matrix (increasing mass transfer) and solubilizes the tartaric acid moiety. The ethanol fraction solubilizes the caffeoyl moieties and prevents the extraction of unwanted polysaccharides (which precipitate in high alcohol).

-

Yield Comparison:

Stability Warning

This compound is sensitive to oxidation and hydrolysis.

-

Solvent Effect: Stability is significantly higher in ethanol than in water.

-

Temperature Effect: Degradation accelerates rapidly above 60°C .

-

Protocol Recommendation: Perform extractions at 40°C–50°C. If using water, process immediately; if using ethanol, samples are stable for months at 20°C.

References

-

Scarpati, M. L., & Oriente, G. (1958).[4][5][6] this compound (dicaffeoyltartaric acid): Its isolation from chicory (Cichorium intybus) and synthesis. Tetrahedron, 4(1-2), 43-48.

-

Lee, J., & Scagel, C. F. (2013). This compound: chemistry, distribution, and production. Frontiers in Chemistry, 1, 40.

-

TargetMol. (2024). Cichoric Acid Solubility Data. TargetMol Chemical Catalog.

-

BenchChem. (2025). Solubility determination protocols for phenolic acids. BenchChem Technical Guides.

-

FooDB. (2024). Compound Summary: this compound (FDB012144). FooDB.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. Phytochemical Characterization of Purple Coneflower Roots (Echinacea purpurea (L.) Moench.) and Their Extracts [mdpi.com]

- 4. This compound: Natural Occurrence, Chemical Synthesis, Biosynthesis, and Their Bioactive Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 5. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]

- 6. Frontiers | this compound: Natural Occurrence, Chemical Synthesis, Biosynthesis, and Their Bioactive Effects [frontiersin.org]

Methodological & Application

Application Notes and Protocols for Optimized Ultrasound-Assisted Extraction of Chicoric Acid

Introduction: The Imperative for Efficient Chicoric Acid Extraction

This compound, a dicaffeoyltartaric acid, stands as a prominent phytochemical marker for several medicinal plants, most notably Echinacea purpurea.[1][2] Its diverse bioactive properties, including immune-stimulating and antioxidant effects, have positioned it as a compound of significant interest in the pharmaceutical and nutraceutical industries.[1] Consequently, the development of efficient, rapid, and green extraction methodologies is paramount to unlocking its full therapeutic and commercial potential.

Traditional extraction methods, such as maceration, are often hampered by long extraction times and lower yields.[1][3] Ultrasound-Assisted Extraction (UAE) has emerged as a powerful alternative, offering significantly reduced extraction times, lower solvent consumption, and enhanced yields.[3][4][5] This application note provides a comprehensive guide to the principles and practices of UAE for the optimal extraction of this compound, designed for researchers, scientists, and drug development professionals.

The Science Behind Ultrasound-Assisted Extraction: A Mechanistic Overview

The efficacy of UAE is rooted in the phenomenon of acoustic cavitation.[4] When high-intensity ultrasonic waves (typically >20 kHz) propagate through a liquid medium, they create cycles of compression and rarefaction.[3] During the rarefaction phase, microscopic bubbles form and grow. These bubbles subsequently collapse violently during the compression phase, generating localized hot spots with extreme temperatures and pressures.[4] This cavitation process accelerates extraction through several mechanisms:

-

Cell Wall Disruption: The implosion of cavitation bubbles near the surface of the plant material creates microjets and shockwaves that mechanically rupture the cell walls, facilitating the release of intracellular contents.[4]

-

Enhanced Mass Transfer: The intense mixing and turbulence caused by cavitation reduce the thickness of the boundary layer around the solid particles, thereby increasing the diffusion of the target analyte into the solvent.

-

Increased Solvent Penetration: Sonication can create microscopic channels in the plant matrix, allowing for deeper and more efficient penetration of the solvent.

This combination of effects leads to a more rapid and complete extraction of this compound compared to conventional techniques.[1]

Optimized Protocol for Ultrasound-Assisted Extraction of this compound

This protocol is a synthesis of findings from multiple studies, providing a robust starting point for the extraction of this compound from dried plant material, such as Echinacea purpurea roots.

I. Materials and Equipment

-

Plant Material: Dried and finely powdered Echinacea purpurea root (or other this compound-containing plant material).

-

Solvent: Ethanol (95-100%, analytical grade) and deionized water.

-

Ultrasonic Device: An ultrasonic bath or a probe-type sonicator. Probe systems are generally more efficient due to the direct delivery of energy into the medium.

-

Centrifuge

-

Filtration apparatus: Syringe filters (0.45 µm) or vacuum filtration assembly.

-

Volumetric flasks and pipettes

-

Analytical Balance

-

HPLC system for quantification.

II. Step-by-Step Extraction Protocol

-

Sample Preparation:

-

Weigh accurately a specific amount of the powdered plant material (e.g., 1.0 g).

-

Place the powder into an appropriate extraction vessel (e.g., a beaker or flask).

-

-

Solvent Addition:

-

Prepare the extraction solvent by mixing ethanol and deionized water. A 50% (v/v) ethanol-water mixture has been shown to be optimal for this compound extraction.[1]

-

Add the solvent to the plant material at a solid-to-liquid ratio of 1:10 (g/mL). For 1.0 g of plant material, add 10 mL of the 50% ethanol-water solvent.[1]

-

-

Ultrasonic Extraction:

-

Place the extraction vessel in the ultrasonic bath or immerse the ultrasonic probe into the slurry.

-

If using an ultrasonic bath, ensure the water level in the bath is adequate to cover the solvent level in the vessel.

-

Sonication Time: Apply ultrasound for 10 minutes.[1] Studies have shown that longer sonication times do not significantly improve the yield of this compound.[1]

-

Temperature: Maintain the extraction temperature at 30°C.[1] While slightly higher temperatures can sometimes enhance extraction, they may also lead to the degradation of thermolabile compounds.

-

Ultrasonic Frequency: Frequencies in the range of 35-50 kHz are commonly used for the extraction of phenolic compounds.[6] Some studies suggest that different frequencies can selectively extract certain compounds.[7]

-

Ultrasonic Power: The power should be optimized for the specific equipment being used. Higher power can enhance extraction but may also cause degradation if not controlled.

-

-

Post-Extraction Processing:

-

After sonication, centrifuge the mixture to separate the solid residue from the liquid extract.

-

Carefully decant the supernatant.

-

Filter the supernatant through a 0.45 µm syringe filter to remove any remaining fine particles.

-

The resulting clear extract is now ready for analysis.

-

Data Presentation: Key Parameters for Optimization

The efficiency of UAE is influenced by several critical parameters. The following table summarizes a range of optimized conditions reported for the extraction of this compound and related phenolic compounds.

| Parameter | Optimized Range/Value | Rationale and Key Insights |

| Solvent Concentration | 50-60% Ethanol in Water | A mixture of ethanol and water is more effective than either solvent alone due to the polarity of this compound.[1][8] |

| Solid-to-Liquid Ratio | 1:10 to 1:30 (g/mL) | A higher solvent volume enhances the concentration gradient, facilitating mass transfer.[1] |

| Extraction Time | 10 - 30 minutes | UAE is a rapid process; prolonged sonication may not significantly increase yield and can lead to compound degradation.[1][9] |

| Temperature | 30 - 50°C | Moderate temperatures improve solvent properties and diffusion rates. Higher temperatures risk degradation of this compound.[1][10] |

| Ultrasonic Frequency | 35 - 50 kHz | Higher frequencies can sometimes lead to more efficient extraction, though the optimal frequency can be compound-specific.[6] |

| Ultrasonic Power/Amplitude | 40 - 100 W / 55% | Higher power increases cavitation intensity but must be controlled to prevent degradation.[5][6] |

Experimental Workflow Diagram

Caption: Workflow for the optimized ultrasound-assisted extraction of this compound.

Protocol for Quantification of this compound by HPLC

Accurate quantification of the extracted this compound is crucial for determining the efficiency of the protocol. High-Performance Liquid Chromatography (HPLC) is the most widely used and validated method for this purpose.[1][9][11]

I. HPLC System and Conditions

-

HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).

-

Column: A reversed-phase C18 column is typically used.

-

Mobile Phase: A gradient elution is often employed for optimal separation.

-

Solvent A: Water with an acidifier (e.g., 0.1% phosphoric acid or 0.1% trifluoroacetic acid)

-

Solvent B: Acetonitrile

-

-

Flow Rate: Typically around 1.0 - 1.3 mL/min.[9]

-

Column Temperature: Maintained at a constant temperature, for example, 40°C.[9]

-

Detection Wavelength: this compound shows strong absorbance at approximately 330 nm.[11]

II. Standard Preparation

-

Prepare a stock solution of a certified this compound reference standard in a suitable solvent (e.g., 50% ethanol).

-

From the stock solution, prepare a series of calibration standards of known concentrations.

-

If using an internal standard (e.g., naringenin), add a constant known amount to each standard and sample.[9]

III. Analysis Procedure

-

Inject the prepared standards to generate a calibration curve (peak area vs. concentration).

-

Inject the filtered this compound extracts.

-

Identify the this compound peak in the sample chromatograms by comparing the retention time with that of the standard.

-

Quantify the amount of this compound in the samples by interpolating their peak areas on the calibration curve.

Trustworthiness and Self-Validation

The robustness of this protocol is ensured by several factors:

-

Use of a Validated Analytical Method: HPLC is a highly specific and reproducible technique for the quantification of this compound.[9][11]

-

Internal Standard: The use of an internal standard can correct for variations in injection volume and instrument response, further enhancing the accuracy of the results.[9]

-

Replication: It is recommended to perform extractions and analyses in triplicate to ensure the reproducibility of the results.

-

Comparison with Conventional Methods: The efficiency of the UAE protocol can be validated by comparing the this compound yield with that obtained from a conventional method like maceration. UAE is expected to provide a higher yield in a significantly shorter time.[1]

Causality Behind Experimental Choices

-

Solvent Choice: The polarity of this compound necessitates a hydroalcoholic solvent for efficient extraction.[1][2] Pure ethanol is not polar enough to effectively extract it, while pure water is too polar. A 50% ethanol-water mixture provides the optimal polarity.[1]

-

Temperature Control: While increased temperature generally enhances solubility and diffusion, this compound can be susceptible to thermal degradation.[10][12] A moderate temperature of 30°C represents a balance between extraction efficiency and compound stability.[1]

-

Short Extraction Time: The rapid cell wall disruption and enhanced mass transfer induced by ultrasound mean that equilibrium is reached much faster than in conventional methods.[3] This allows for significantly shorter extraction times, which not only improves throughput but also minimizes the risk of degradation.

By understanding the principles behind each parameter, researchers can confidently apply and, if necessary, adapt this protocol to their specific needs and equipment.

References

-

Rezaei, E., & Abedi, M. (2017). Efficient Ultrasound-Assisted Extraction of Cichoric Acid from Echinacea purpurea Root. Pharmaceutical Chemistry Journal, 51(6), 471–475. [Link]

-

Hsieh, C.-W., et al. (2022). Ultrasound-Assisted Aqueous Extraction of Chlorogenic Acid and Cynarin with the Impact of Inulin from Burdock (Arctium lappa L.) Roots. Molecules, 27(13), 3998. [Link]

-

Rezaei, E., & Abedi, M. (2017). Efficient Ultrasound-Assisted Extraction of Cichoric Acid from Echinacea purpurea Root. ResearchGate. [Link]

-

Mølgaard, P., et al. (2003). HPLC Method Validated for the Simultaneous Analysis of Cichoric Acid and Alkamides in Echinacea purpurea Plants and Products. Journal of Agricultural and Food Chemistry, 51(24), 6922–6933. [Link]

- Chen, B. (2002).

- Li, J. (2015). Purifying method for this compound in echinacea purpurea.

-

Sringarm, K., et al. (2019). Influences of Ultrasonic Assisted Pectin Extraction with Hydrochloric and Citric Acid from Kluai Namwa (Musa ABB cv.). Thai Science. [Link]

-

Lu, W., et al. (2020). This compound: Natural Occurrence, Chemical Synthesis, Biosynthesis, and Their Bioactive Effects. Frontiers in Chemistry, 8, 499. [Link]

-

Ramirez-Rodrigues, M. M., et al. (2022). Ultrasound-Assisted Extraction of Phenolic Compounds from Adenaria floribunda Stem: Economic Assessment. Processes, 10(9), 1849. [Link]

-

Mølgaard, P., et al. (2003). HPLC Method Validated for the Simultaneous Analysis of Cichoric Acid and Alkamides in Echinacea purpurea Plants and Products. ResearchGate. [Link]

-

Al-zubaidi, S. A. M., et al. (2021). Optimization of Ultrasound-Assisted Extraction of Phenolic Compounds from the Aerial Part of Plants in the Chenopodiaceae Family Using a Box–Behnken Design. Molecules, 26(23), 7351. [Link]

-

Stuart, D. L., & Wills, R. B. H. (2000). Factors affecting the extraction of alkylamides and cichoric acid during ethanolic processing of Echinacea purpurea (L.) Moench. Australian Journal of Experimental Agriculture, 40(6), 873-877. [Link]

-

López-López, A., et al. (2018). Optimization of ultrasonic-assisted extraction of phenolic compounds from Justicia spicigera leaves. Pharmacognosy Magazine, 14(54), 221. [Link]

-

Cuny, M. A., et al. (2007). HPLC Determination of this compound in Leaves of Posidonia oceanica. Pharmaceutical Biology, 45(9), 745-748. [Link]

-

Bouyahya, A., et al. (2020). OPTIMIZATION OF ULTRASOUND-ASSISTED EXTRACTION OF PHENOLIC COMPOUNDS FROM VERBANA OFFICINALIS L. Revue Roumaine de Chimie, 65(1), 75-84. [Link]

-

Jellali, R., et al. (2021). Optimization of Extraction Conditions to Improve Chlorogenic Acid Content and Antioxidant Activity of Extracts from Forced Witloof Chicory Roots. Foods, 10(11), 2795. [Link]

-

Lee, J., & Scagel, C. F. (2013). This compound: chemistry, distribution, and production. Frontiers in chemistry, 1, 40. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. This compound: Natural Occurrence, Chemical Synthesis, Biosynthesis, and Their Bioactive Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Optimization of Ultrasound-Assisted Extraction of Phenolic Compounds from the Aerial Part of Plants in the Chenopodiaceae Family Using a Box–Behnken Design [mdpi.com]

- 4. Ultrasound-Assisted Extraction of Phenolic Compounds from Adenaria floribunda Stem: Economic Assessment - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Optimization of ultrasonic-assisted extraction of phenolic compounds from Justicia spicigera leaves - PMC [pmc.ncbi.nlm.nih.gov]

- 6. thieme-connect.de [thieme-connect.de]

- 7. Ultrasound-Assisted Aqueous Extraction of Chlorogenic Acid and Cynarin with the Impact of Inulin from Burdock (Arctium lappa L.) Roots [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. Frontiers | this compound: chemistry, distribution, and production [frontiersin.org]

Application Note: A Robust HPLC-DAD Method for the Quantification of Chicoric Acid

Abstract

This document provides a comprehensive guide to the development and validation of a High-Performance Liquid Chromatography with a Diode-Array Detector (HPLC-DAD) method for the accurate quantification of chicoric acid. This compound (C₂₂H₁₈O₁₂) is a significant phenylpropanoid found in various plants, notably Echinacea purpurea, where it serves as a key biomarker for quality control.[1][2] The methodology detailed herein is designed for researchers, quality control analysts, and drug development professionals, offering a self-validating system built on principles of scientific integrity and causality. We will explore the rationale behind critical experimental choices, from sample preparation to final data analysis, ensuring the resulting method is specific, accurate, precise, and robust.

Part 1: Foundational Principles & Method Strategy

The Analyte: Understanding this compound

A successful analytical method begins with a thorough understanding of the target analyte. This compound is a derivative of both caffeic acid and tartaric acid.[2] Its key properties influencing this method are:

-

Solubility: this compound is soluble in polar organic solvents like ethanol and methanol, as well as in hot water.[3][4] This property is fundamental in selecting appropriate solvents for both sample extraction and standard preparation.

-

UV Absorbance: The conjugated phenolic structure of this compound results in a distinct UV-visible spectrum, with a maximum absorbance (λ_max) at approximately 330 nm and a characteristic shoulder around 300 nm.[5][6] This makes the Diode-Array Detector (DAD) an ideal choice for both quantification and identity confirmation.

-

Stability: this compound is susceptible to degradation, particularly through oxidation and enzymatic action, especially in aqueous solutions or during harsh extraction procedures.[5] It is also sensitive to heat.[7] Method development must incorporate strategies to mitigate this degradation, such as using organic solvents for extraction and storing solutions at reduced temperatures.[5]

The Technology: Why HPLC-DAD?

High-Performance Liquid Chromatography (HPLC) is the premier technique for separating components within a complex mixture. For this compound, a Reversed-Phase (RP-HPLC) approach is optimal. In RP-HPLC, the stationary phase (e.g., C18) is nonpolar, while the mobile phase is polar. This compound, being moderately polar, can be effectively retained and then eluted by gradually increasing the organic solvent concentration in the mobile phase.

The Diode-Array Detector (DAD) offers two critical advantages over a standard UV detector:

-

Simultaneous Wavelength Detection: It captures the entire UV-Vis spectrum for a compound as it elutes, allowing for post-run optimization of the quantification wavelength.

-

Peak Purity Analysis: By comparing spectra across the peak, the DAD can assess whether the peak corresponds to a single compound or co-eluting impurities, which is a cornerstone of a trustworthy and specific method.

Strategic Workflow for Method Development

The development of a robust analytical method is a systematic process. The following workflow illustrates the logical progression from initial parameter selection to full validation.

Caption: Logical workflow for HPLC-DAD method development.

Part 2: Experimental Protocols

This section provides detailed, step-by-step methodologies for implementing the this compound quantification method.

Instrumentation and Materials

-

HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a quaternary pump, autosampler, multicolumn thermostat, and DAD.

-

Chromatographic Column: Zorbax Eclipse Plus C18 (4.6 x 150 mm, 5 µm) or equivalent.

-

Chemicals:

-

This compound Reference Standard (USP grade, purity ≥98%).[8]

-

Acetonitrile (HPLC grade).

-

Methanol (HPLC grade).

-

Formic acid (LC-MS grade).

-

Water (Type I, ultrapure).

-

-

Lab Equipment: Analytical balance, volumetric flasks, pipettes, ultrasonic bath, 0.22 µm syringe filters (PTFE or Nylon).

Preparation of Standard Solutions

Causality: Accurate standard preparation is the foundation of accurate quantification. Methanol is chosen as the solvent due to this compound's high solubility and to inhibit microbial growth.[3][4]

-

Stock Standard Solution (1000 µg/mL):

-

Accurately weigh approximately 10.0 mg of this compound Reference Standard into a 10.0 mL amber volumetric flask.

-

Dissolve and bring to volume with methanol. Mix thoroughly.

-

Rationale: Amber glassware protects the light-sensitive compound.

-

-

Working Standard Solutions (Calibration Curve):

-

Perform serial dilutions of the stock solution with methanol to prepare a series of calibration standards. A suggested range is 1, 5, 10, 25, 50, and 100 µg/mL.

-

Store all standard solutions at 2-8°C and protect from light.

-

Sample Preparation (from Echinacea purpurea aerial parts)

Causality: The extraction procedure is designed to quantitatively extract this compound while minimizing its degradation. A 70% ethanol solution is effective for extracting hydrophilic phenolics.[9] Sonication enhances extraction efficiency by disrupting cell walls.[9]

-

Milling: Mill dried plant material to a fine powder (e.g., 40 mesh) to increase the surface area for extraction.

-

Extraction:

-